

# A Preclinical Head-to-Head: CPL304110 and Pemigatinib in FGFR-Driven Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPL304110 |           |
| Cat. No.:            | B8180474  | Get Quote |

In the landscape of targeted therapies for cholangiocarcinoma, particularly tumors harboring Fibroblast Growth Factor Receptor (FGFR) alterations, pemigatinib has established a clinical foothold. However, a new contender, **CPL304110**, is emerging from preclinical development, demonstrating promising activity as a potent and selective FGFR inhibitor. This guide provides a comparative analysis of **CPL304110** and pemigatinib, focusing on their performance in preclinical cholangiocarcinoma models, supported by experimental data and detailed methodologies.

## Mechanism of Action: Targeting the FGFR Signaling Pathway

Both **CPL304110** and pemigatinib are orally bioavailable small molecule inhibitors that target the FGFR family of receptor tyrosine kinases, specifically FGFR1, 2, and 3.[1][2] In many cancers, including about 10-15% of intrahepatic cholangiocarcinomas, genetic alterations such as fusions or rearrangements in the FGFR2 gene lead to constitutive activation of the receptor. [3] This aberrant signaling drives tumor cell proliferation, survival, and angiogenesis.[3] **CPL304110** and pemigatinib act by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- To cite this document: BenchChem. [A Preclinical Head-to-Head: CPL304110 and Pemigatinib in FGFR-Driven Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180474#cpl304110-vs-pemigatinib-incholangiocarcinoma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com